Proguanil is a prophylactic antimalarial drug, which works by stopping the malaria parasite, Plasmodium falciparum and Plasmodium vivax, from reproducing once it is in the red blood cells. It does this by inhibiting the enzyme, dihydrofolate reductase, which is involved in the reproduction of the parasite.
Proguanil is an Antimalarial. The mechanism of action of proguanil is as a Dihydrofolate Reductase Inhibitor.
Proguanil is a biguanide derivative which is active against several protozoal species and is used in combination with atovaquone and chloroquine for the prevention and therapy of malaria. Proguanil has not been evaluated extensively as a single agent, but the combinations of proguanil with atovaquone or chloroquine have been used to treat malaria and have been linked to serum enzyme elevations during therapy and rare instances of clinically apparent acute liver injury.
A biguanide compound which metabolizes in the body to form cycloguanil, an anti-malaria agent.
Proguanil
CAS No.: 500-92-5
Cat. No.: VC21342618
Molecular Formula: C11H16ClN5
Molecular Weight: 259.77 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 500-92-5 |
---|---|
Molecular Formula | C11H16ClN5 |
Molecular Weight | 259.77 g/mol |
IUPAC Name | 1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)guanidine |
Standard InChI | InChI=1S/C11H16ClN5/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H5,13,14,15,16,17)/i1D3,2D3 |
Standard InChI Key | SSOLNOMRVKKSON-WFGJKAKNSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C(C([2H])([2H])[2H])N=C(N)N=C(N)NC1=CC=C(C=C1)Cl |
SMILES | CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl |
Canonical SMILES | CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl |
Melting Point | 129 °C |
Chemical Properties and Structure
Proguanil hydrochloride has the chemical name 1-(4-chlorophenyl)-5-isopropyl-biguanide hydrochloride. It exists as a white crystalline solid that is sparingly soluble in water . The compound has a molecular weight of 290.22 and the molecular formula C11H16ClN5- HCl . Its structure features a biguanide core connected to a 4-chlorophenyl group and an isopropyl group. This specific structural arrangement contributes to its antimalarial properties and pharmacological effects. As a biguanide derivative, proguanil belongs to a class of compounds known for their diverse biological activities, with the chlorophenyl and isopropyl substituents providing specific binding characteristics essential for its mechanism of action.
Pharmacokinetics
The pharmacokinetic profile of proguanil has been extensively studied, revealing important information about its absorption, distribution, metabolism, and elimination patterns. These parameters are crucial for understanding the drug's efficacy and determining appropriate dosing regimens for clinical applications.
Pharmacokinetic Parameter | Value for Proguanil | Value for Cycloguanil |
---|---|---|
Peak Plasma Concentration | 500-600 nmol/l | Plateau level |
Time to Peak | 2-3 hours | 3 hours |
Trough Concentration | 200 nmol/l | 100 nmol/l |
Half-life | Approximately 20 hours | Not specified |
Distribution | Higher in erythrocytes than plasma | Lower in erythrocytes than plasma |
Percentage of Total Plasma Drug | 70% | 30% |
In a study involving five healthy volunteers taking 200 mg orally for 14 days, peak plasma concentrations of proguanil (500 to 600 nmol/l) were reached after two to three hours in four subjects . The fifth subject showed peak concentrations after seven hours, indicating some individual variation in absorption rates . This variation suggests potential genetic or physiological factors that may influence proguanil metabolism.
Proguanil undergoes metabolism to form cycloguanil and p-chlorophenylbiguanide. The active metabolite cycloguanil constitutes approximately 30% of the total plasma drug concentration . Trough concentrations (pre-dose in the morning) of proguanil and cycloguanil were about 200 and 100 nmol/l, respectively . These sustained levels contribute to the drug's effectiveness in prophylactic applications.
The mean half-life of proguanil was estimated to be approximately 20 hours , which allows for convenient once-daily dosing regimens. Interestingly, the concentration of proguanil was higher in erythrocytes than in plasma, while that of cycloguanil was lower . This distribution pattern may contribute to its efficacy against the malaria parasite, which primarily infects erythrocytes during its lifecycle.
Antimalarial Applications
Proguanil serves as a crucial component in malarial chemoprophylaxis, especially for vulnerable populations like patients with homozygous sickle cell disease (SCD) living in endemic areas. The drug's role in these high-risk populations has been evaluated in controlled clinical trials with significant findings regarding efficacy and safety.
A randomized, placebo-controlled, open-label study conducted in Nigeria compared the efficacy and tolerability of pyrimethamine with that of proguanil and placebo in children with SCD . This nine-month study encompassed the rainy season, which represents the period of greatest malarial transmission in the region, providing valuable real-world effectiveness data.
Parameter | Pyrimethamine Group | Proguanil Group | Placebo Group |
---|---|---|---|
Number of Patients | 36 | 32 | 29 |
Mean Age (years) | 8.1 ± 4.3 | 9.5 ± 3.7 | 5.9 |
Age Range (years) | 2-16 | 3-16 | 1-14 |
Male:Female Ratio | 1.1:1 | 1:1.7 | 1.6:1 |
Initial Parasitemia | 19.4% | 18.8% | 24.1% |
Mean Parasite Density | Higher than proguanil (P = 0.045) | Lowest among groups | Higher than proguanil (P < 0.05) |
Incidence of Splenomegaly | Least | Not specified | Not specified |
Hospitalizations | Not specified | Not specified | Most frequent |
Bone Pain Episodes | Not specified | Not specified | Most frequent |
Hemolytic Crisis | Not specified | Not specified | Most frequent |
In this study, children aged 1 to 16 years with SCD received proguanil at a dosage of 1.5 mg/kg per day over the 9-month period . The results demonstrated that the mean parasite density was significantly lower with proguanil compared with both pyrimethamine (P = 0.045) and placebo (P<0.05) . This finding highlights proguanil's superior efficacy in reducing the parasite burden, a critical factor in preventing clinical malaria episodes.
Additionally, hospitalizations and episodes of bone pain and hemolytic crisis occurred most frequently in the placebo group, indicating the protective effect of proguanil . One patient in the placebo group died of septicemia, further emphasizing the importance of effective malarial prophylaxis in this vulnerable population . These clinical outcomes demonstrate that beyond merely reducing parasitemia, proguanil provides meaningful protection against the severe complications of malaria in patients with sickle cell disease.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume